Ethyl 4-methoxy-4-methyl-3-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-4-methyl-3-oxopentanoate can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-4-methyl-3-oxopentanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, leading to the formation of desired products through various chemical reactions. The pathways involved depend on the type of reaction being carried out, such as oxidation, reduction, or substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-3-oxopentanoate: Similar in structure but lacks the methoxy group.
Ethyl 3-methyl-4-oxopentanoate: Differently positioned methyl group.
Ethyl 4,4-dimethyl-3-oxopentanoate: Contains an additional methyl group.
Uniqueness
Ethyl 4-methoxy-4-methyl-3-oxopentanoate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
ethyl 4-methoxy-4-methyl-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(11)6-7(10)9(2,3)12-4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSBGTCSZBMEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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